molecular formula C18H20N4OS2 B6582073 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- CAS No. 1211268-47-1

2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]-

Cat. No.: B6582073
CAS No.: 1211268-47-1
M. Wt: 372.5 g/mol
InChI Key: XUYXANFIMIEGOF-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- is a complex organic compound that belongs to the class of benzothiadiazoles. Benzothiadiazoles are known for their strong electron-withdrawing properties, making them valuable in various applications, particularly in the field of organic electronics .

Mechanism of Action

Target of Action

2,1,3-benzothiadiazole derivatives have been found to be luminiscent, with high emission intensity and quantum efficiency . This suggests that the compound might interact with light-sensitive targets.

Mode of Action

It’s known that 2,1,3-benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . This suggests that the compound might interact with its targets through aromatic interactions.

Biochemical Pathways

It’s known that 2,1,3-benzothiadiazole derivatives are extensively used as building blocks in the design and synthesis of larger molecules and conductive polymers via suzuki-miyaura cross-coupling reactions . This suggests that the compound might affect pathways related to molecular synthesis and conductivity.

Pharmacokinetics

The compound’s boiling point is 2030 °C (3974 °F; 4761 K) and its melting point is 540 °C (1292 °F; 3271 K) . These properties might impact the compound’s bioavailability.

Result of Action

It’s known that 2,1,3-benzothiadiazole derivatives containing carbazole units have been found to be luminiscent, with high emission intensity and quantum efficiency . This suggests that the compound might induce luminescence in cells.

Action Environment

The compound’s melting and boiling points suggest that temperature might influence its stability and efficacy.

Biochemical Analysis

Biochemical Properties

2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interactions between 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- and these enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell .

Cellular Effects

The effects of 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- can alter the expression of genes involved in cell cycle regulation, leading to changes in cellular growth and apoptosis .

Molecular Mechanism

At the molecular level, 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For example, it has been shown to inhibit the activity of certain kinases, which play a pivotal role in signal transduction pathways. Additionally, 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of xenobiotics and endogenous compounds. The compound can affect metabolic flux and alter the levels of metabolites within the cell. These interactions can lead to changes in the overall metabolic profile of the cell, influencing cellular function and homeostasis .

Transport and Distribution

The transport and distribution of 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- within the cell can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- can affect its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can introduce different functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]- is unique due to its specific functional groups, which enhance its applicability in various fields such as organic electronics and medicinal chemistry. Its combination of a benzothiadiazole core with a piperidinylmethyl-thienyl moiety provides distinct electronic and chemical properties .

Properties

IUPAC Name

N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS2/c23-18(14-3-4-16-17(10-14)21-25-20-16)19-11-13-5-7-22(8-6-13)12-15-2-1-9-24-15/h1-4,9-10,13H,5-8,11-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYXANFIMIEGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101132003
Record name N-[[1-(2-Thienylmethyl)-4-piperidinyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211268-47-1
Record name N-[[1-(2-Thienylmethyl)-4-piperidinyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211268-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[1-(2-Thienylmethyl)-4-piperidinyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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